

# A Technical Guide to the Spectroscopic Characterization of Disperse Orange 44

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disperse Orange 44

Cat. No.: B3418293

[Get Quote](#)

Introduction: **Disperse Orange 44** is a monoazo dye used in the textile industry for dyeing polyester fibers.[1] A thorough understanding of its spectroscopic properties is essential for quality control, analytical identification, and research into its photophysical behavior and degradation pathways. This guide provides a detailed overview of the expected Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for **Disperse Orange 44**, based on its chemical structure. While specific experimental spectra for this dye are not widely published, this document outlines the standard methodologies for data acquisition and presents predicted data based on well-established spectroscopic principles.

Chemical Structure: **Disperse Orange 44** has the chemical formula  $C_{18}H_{15}ClN_6O_2$  and the following structure: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile.[2][3] The key structural features include a substituted azobenzene core, a nitro group ( $NO_2$ ), a chloro (Cl) group, two cyanoethyl groups ( $-CH_2CH_2C\equiv N$ ), and aromatic rings. These features dictate its characteristic spectroscopic fingerprint.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule, which are responsible for its color. Azo dyes like **Disperse Orange 44** exhibit strong absorption in the visible region due to the extensive  $\pi$ -conjugation across the azobenzene system, which is

enhanced by electron-donating (the tertiary amine) and electron-withdrawing (nitro and chloro) groups.[4]

## Experimental Protocol

A typical procedure for obtaining the UV-Vis absorption spectrum of a dye is as follows:

- **Solvent Selection:** Choose a spectral grade solvent in which the dye is soluble and that is transparent in the wavelength range of interest (typically 250-700 nm for azo dyes).[5] Common solvents include methanol, ethanol, or dimethylformamide (DMF).
- **Solution Preparation:** Prepare a stock solution of **Disperse Orange 44** of a known concentration (e.g.,  $1 \times 10^{-3}$  M). From this, prepare a dilute solution (e.g.,  $5 \times 10^{-5}$  M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally  $< 1.0$ ). [5]
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and a second cuvette with the dye solution.
- **Data Acquisition:** Record the absorption spectrum over a wavelength range of approximately 250 to 700 nm.[5] The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is the key parameter to be determined.

## Predicted UV-Vis Data

The extended conjugation of the azobenzene system, influenced by the auxochromic amino group and the electron-withdrawing nitro group, is expected to result in a strong absorption band in the visible region, giving the dye its orange color.

Parameter	Predicted Value	Corresponding Transition
$\lambda_{\text{max}}$	~450 - 490 nm	$\pi \rightarrow \pi^*$

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

## Experimental Protocol

For a solid powder sample like **Disperse Orange 44**, the KBr pellet method is common:

- **Sample Preparation:** Mix approximately 1 mg of the finely ground dye with 100-200 mg of dry, IR-grade potassium bromide (KBr).
- **Pellet Formation:** Grind the mixture thoroughly to ensure homogeneity and press it into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample chamber or a pure KBr pellet should be recorded first for subtraction.

## Predicted FTIR Data

The structure of **Disperse Orange 44** contains several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~2250 - 2240	$\text{C}\equiv\text{N}$ Stretch	Cyano ( $-\text{C}\equiv\text{N}$ )
~1600 - 1585	$\text{N}=\text{N}$ Stretch	Azo ( $-\text{N}=\text{N}-$ )
~1530 - 1500 & 1350 - 1300	Asymmetric & Symmetric $\text{NO}_2$ Stretch	Nitro ( $-\text{NO}_2$ )
~1600 - 1450	$\text{C}=\text{C}$ Stretch	Aromatic Ring
~1360 - 1250	$\text{C}-\text{N}$ Stretch	Aromatic Amine
~850 - 550	$\text{C}-\text{Cl}$ Stretch	Aryl Halide ( $-\text{Cl}$ )
~3100 - 3000	$\text{C}-\text{H}$ Stretch	Aromatic $\text{C}-\text{H}$
~2950 - 2850	$\text{C}-\text{H}$ Stretch	Aliphatic $\text{C}-\text{H}$ ( $-\text{CH}_2-$ )

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.  $^1\text{H}$  NMR identifies the chemical environment of hydrogen atoms, while  $^{13}\text{C}$  NMR provides information about the carbon skeleton.

## Experimental Protocol

- **Solvent Selection:** Dissolve 5-20 mg of **Disperse Orange 44** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ). The solvent must completely dissolve the sample.
- **Sample Preparation:** Transfer the solution into a 5 mm NMR tube. Ensure the solution is free of particulate matter.
- **Data Acquisition:** Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and acquiring the spectra.  $^{13}\text{C}$  NMR generally requires a higher sample concentration or a longer acquisition time than  $^1\text{H}$  NMR.

## Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum will show distinct signals for the aromatic and aliphatic protons. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
8.0 - 8.5	Multiplet	3H	Protons on the nitro- and chloro-substituted aromatic ring
6.8 - 7.8	Multiplet	4H	Protons on the amine-substituted aromatic ring
3.6 - 4.0	Triplet	4H	-N-CH <sub>2</sub> -CH <sub>2</sub> -CN
2.7 - 3.1	Triplet	4H	-N-CH <sub>2</sub> -CH <sub>2</sub> -CN

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
145 - 155	Aromatic	Aromatic carbons attached to N atoms
130 - 145	Aromatic	Aromatic carbon attached to Cl and $\text{NO}_2$
115 - 130	Aromatic	Aromatic C-H carbons
117 - 120	Nitrile	$\text{C}\equiv\text{N}$
45 - 55	Aliphatic	-N-CH <sub>2</sub> -CH <sub>2</sub> -CN
15 - 25	Aliphatic	-N-CH <sub>2</sub> -CH <sub>2</sub> -CN

## Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a dye like **Disperse Orange 44**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Disperse Orange 44**.

This comprehensive approach, combining UV-Vis, FTIR, and NMR spectroscopy, allows for a full characterization of the dye's electronic properties, functional group composition, and detailed molecular structure, which is invaluable for researchers and drug development professionals.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. PubChemLite - Disperse orange 44 (C<sub>18</sub>H<sub>15</sub>ClN<sub>6</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 3. bocsci.com [bocsci.com]
- 4. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Disperse Orange 44]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3418293#spectroscopic-data-uv-vis-ftir-nmr-of-disperse-orange-44]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)